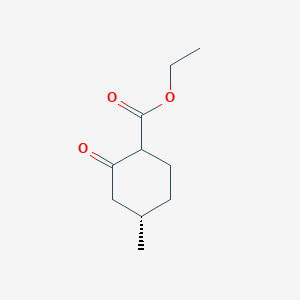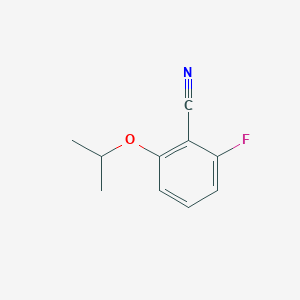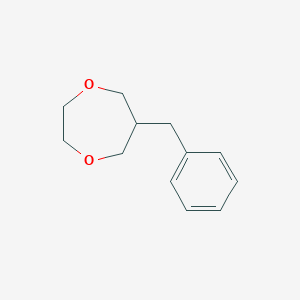
6-Benzyl-1,4-dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-1,4-dioxepane is an organic compound with the molecular formula C12H16O2 It is a cyclic ether with a benzyl group attached to the dioxepane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1,4-dioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl alcohol with 1,4-dioxane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 6-Benzyl-1,4-dioxepane undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides.
科学的研究の応用
6-Benzyl-1,4-dioxepane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of degradable polymers.
Materials Science: The compound is used in the preparation of nanomaterials with high solid content and multiple morphologies.
Biodegradable Polymers: It is employed in the synthesis of biodegradable and chemically recyclable polymers.
作用機序
The mechanism of action of 6-Benzyl-1,4-dioxepane primarily involves its ability to undergo ring-opening polymerization. The compound’s cyclic structure allows it to form reactive intermediates that can polymerize under appropriate conditions. The presence of the benzyl group can influence the reactivity and stability of the intermediates, leading to the formation of polymers with specific properties .
類似化合物との比較
5,6-Benzo-2-methylene-1,3-dioxepane: Similar in structure but with a benzo group instead of a benzyl group.
2-Methylene-1,3-dioxepane: A simpler analog with a methylene group instead of a benzyl group.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: A five-membered cyclic ketene hemiacetal ester with different substituents.
Uniqueness: 6-Benzyl-1,4-dioxepane is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications in the synthesis of specialized polymers and materials.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
6-benzyl-1,4-dioxepane |
InChI |
InChI=1S/C12H16O2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5,12H,6-10H2 |
InChIキー |
WENHKYBEVKAGLH-UHFFFAOYSA-N |
正規SMILES |
C1COCC(CO1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
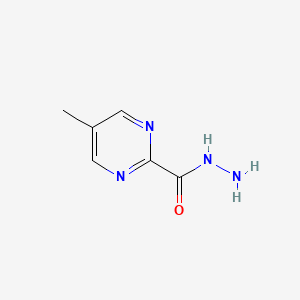
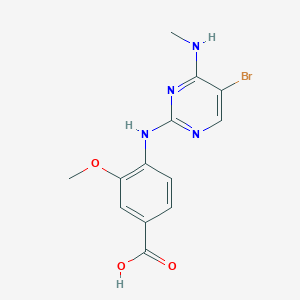

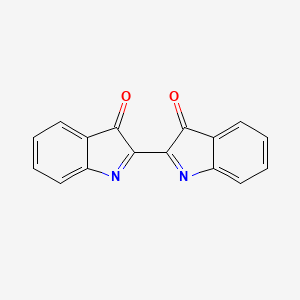
![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
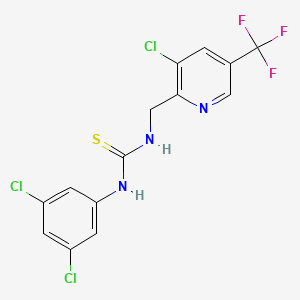
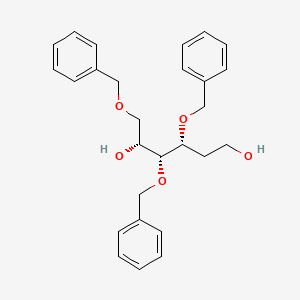
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
